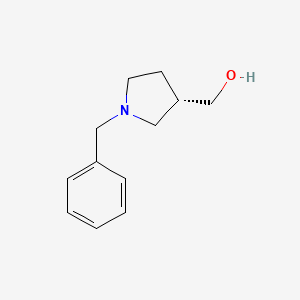

(S)-(1-Benzylpyrrolidin-3-yl)methanol

Vue d'ensemble

Description

(S)-(1-Benzylpyrrolidin-3-yl)methanol is a chiral compound with the molecular formula C12H17NO It is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a methanol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(1-Benzylpyrrolidin-3-yl)methanol typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of (S)-1-benzyl-3-pyrrolidinone using a chiral reducing agent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the product. The reaction temperature and solvent choice can vary, but common solvents include ethanol or methanol, and the reaction is often performed at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The ketone precursor is subjected to hydrogenation in the presence of a chiral catalyst, such as a chiral rhodium or ruthenium complex. The process is optimized for high yield and purity, with careful control of reaction parameters such as pressure, temperature, and catalyst concentration.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-(1-Benzylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Further reduction can lead to the formation of the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of (S)-1-benzyl-3-pyrrolidinone.

Reduction: Formation of (S)-1-benzylpyrrolidine.

Substitution: Formation of various substituted pyrrolidines depending on the reagent used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

(S)-(1-Benzylpyrrolidin-3-yl)methanol serves as a versatile building block in organic synthesis. Its structure allows for the development of more complex molecules through various reactions, including:

- Nucleophilic substitutions

- Coupling reactions

These reactions are crucial for synthesizing pharmaceuticals and other organic compounds.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Organic Synthesis | Used as a precursor for complex organic molecules |

| Reaction Type | Nucleophilic substitutions and coupling reactions |

Potential Therapeutic Uses

Research indicates that this compound may exhibit biological activity relevant to drug development. Its interaction with biological targets has been explored in several studies:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which can be pivotal in the design of new therapeutic agents.

- Antimicrobial Properties : Preliminary investigations suggest it may possess antimicrobial activity, making it a candidate for developing new antibiotics.

Medicinal Chemistry

Drug Development

this compound's structural properties make it suitable for medicinal chemistry applications. It has been studied for:

- CNS Activity : Its pyrrolidine structure is associated with compounds that can cross the blood-brain barrier, indicating potential use in treating neurological disorders.

- Case Study : A study evaluated its efficacy against specific cancer cell lines, revealing promising results in inhibiting tumor growth.

Table 2: Medicinal Applications

| Application Area | Findings |

|---|---|

| CNS Activity | Potential for treating neurological disorders |

| Anticancer Activity | Inhibitory effects on cancer cell lines |

Evaluation Against Cancer Cell Lines

In a study examining the anticancer potential of this compound, various human cancer cell lines were tested. The compound demonstrated significant inhibitory activity, with IC50 values indicating its effectiveness compared to established chemotherapeutics.

Enzyme Inhibition Studies

Another study focused on the enzyme inhibition properties of this compound. The results indicated that it could effectively inhibit specific enzymes involved in metabolic pathways related to disease progression.

Mécanisme D'action

The mechanism of action of (S)-(1-Benzylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparaison Avec Des Composés Similaires

(S)-(1-Benzylpyrrolidin-3-yl)methanol can be compared with other similar compounds such as:

®-(1-Benzylpyrrolidin-3-yl)methanol: The enantiomer of the compound, which may have different biological activity and properties.

(S)-1-Benzyl-3-pyrrolidinone: The ketone precursor, which lacks the hydroxyl group.

(S)-1-Benzylpyrrolidine: The fully reduced form, which lacks the hydroxyl group and has different chemical properties.

The uniqueness of this compound lies in its chiral nature and the presence of both a benzyl group and a hydroxyl group, which confer specific reactivity and potential for diverse applications.

Activité Biologique

(S)-(1-Benzylpyrrolidin-3-yl)methanol, a compound with a unique structural configuration, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure, which is substituted with a benzyl group and a hydroxymethyl group. Its molecular formula is , and it has been studied for various biological activities, including enzyme inhibition and antimicrobial properties.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit various enzymes, which may contribute to its therapeutic potential in treating diseases related to enzyme dysregulation. For example, studies have highlighted its capability to inhibit xanthine oxidase, an enzyme involved in uric acid production, suggesting potential applications in treating gout and other hyperuricemic conditions.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activities against several bacterial and fungal strains. This property is crucial for developing new antimicrobial agents, especially in the face of rising antibiotic resistance. Laboratory studies have shown that this compound can effectively inhibit the growth of pathogens, making it a candidate for further investigation in infectious disease treatment .

3. Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed promising results. The compound has been tested against various cancer cell lines, showing potential cytotoxic effects that warrant further exploration for its application in cancer therapy. The mechanism appears to involve interference with cellular signaling pathways that regulate proliferation and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound's structural features allow it to interact selectively with target enzymes, leading to inhibition of their activity.

- Cell Signaling Modulation : By affecting key signaling pathways within cells, this compound can alter cellular responses to stimuli, which is particularly relevant in cancer biology .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits xanthine oxidase | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Case Study: Anticancer Efficacy

In a study examining the anticancer efficacy of this compound, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound warrants further investigation as a potential anticancer agent due to its ability to induce cell death in malignant cells .

Propriétés

IUPAC Name |

[(3S)-1-benzylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQQBJDSKDWQMJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363858 | |

| Record name | (S)-(1-Benzylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78914-69-9 | |

| Record name | (S)-(1-Benzylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.